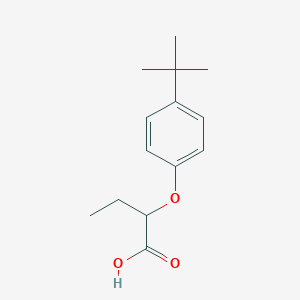

2-(4-Tert-butylphenoxy)butanoic acid

Description

BenchChem offers high-quality 2-(4-Tert-butylphenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEFGQXWIWCINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254847 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113104-28-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113104-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 113104-28-2: Navigating the Complexities of a Hypoxia-Activated Phosphoramidate Prodrug

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical entity registered under CAS Number 113104-28-2, identified as PR-104, a novel hypoxia-activated phosphoramidate pre-prodrug of a 3,5-dinitrobenzamide nitrogen mustard. Developed as a targeted anti-cancer agent, PR-104 leverages the hypoxic microenvironment characteristic of solid tumors to achieve selective cytotoxicity. This document will delve into the core physicochemical properties, mechanism of action, metabolic activation pathway, and preclinical antitumor activity of PR-104. Furthermore, it will outline detailed experimental protocols for its evaluation and discuss critical safety and handling considerations for laboratory use.

Introduction: The Rationale for Hypoxia-Activated Prodrugs in Oncology

The tumor microenvironment presents a significant hurdle to the efficacy of conventional chemotherapeutics. One of the defining features of solid tumors is hypoxia, a state of low oxygen tension that arises from inadequate and poorly organized tumor vasculature.[1] Hypoxia is not merely a bystander effect; it is a critical driver of tumor progression, metastasis, and resistance to both radiation and chemotherapy. This has led to the development of hypoxia-activated prodrugs (HAPs), a class of therapeutic agents designed to remain relatively inert in well-oxygenated, healthy tissues, but undergo enzymatic reduction in hypoxic tumor cells to release a potent cytotoxic agent.[1]

PR-104 emerges from this strategic approach. It is a "pre-prodrug" designed for intravenous administration, which is rapidly converted in vivo to its active prodrug form, PR-104A. The selective activation of PR-104A in hypoxic conditions to its DNA cross-linking effector molecule, PR-104H, offers a promising therapeutic window for targeting solid tumors while minimizing systemic toxicity.[1]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Registry Number | 113104-28-2 | Internal Data |

| IUPAC Name | 2-((2-bromoethyl)(2,4-dinitro-6-(((2-(phosphonooxy)ethyl)amino)carbonyl)phenyl)amino)ethyl methanesulfonate | [2] |

| Molecular Formula | C14H20BrN4O12PS | [2] |

| Molecular Weight | 595.25 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Melting Point | -12 °C (10 °F) | [3] |

| Boiling Point | 67 °C (153 °F) at 4.7 hPa | [3] |

| Density | 1.073 g/mL at 25 °C (77 °F) | [3] |

| Solubility | Information not available | N/A |

Mechanism of Action and Metabolic Activation

The therapeutic efficacy of PR-104 is contingent on a multi-step activation process that culminates in the selective cross-linking of DNA within hypoxic tumor cells.

The Activation Cascade

The journey from the administered pre-prodrug to the active cytotoxic agent involves a cascade of enzymatic transformations, as illustrated in the pathway below.

Caption: Metabolic activation pathway of PR-104.

-

Systemic Conversion: Following intravenous administration, the phosphate ester "pre-prodrug" PR-104 is rapidly dephosphorylated by systemic phosphatases to its corresponding alcohol prodrug, PR-104A.[1] This conversion is not hypoxia-dependent and occurs throughout the circulation.

-

Tumor Penetration and Hypoxic Reduction: PR-104A, being more lipophilic than its precursor, can readily diffuse into tumor cells. In the hypoxic environment of the tumor, PR-104A undergoes a one-electron reduction, a reaction catalyzed by various intracellular reductases such as cytochrome P450 oxidoreductase. This reduction selectively occurs under low oxygen conditions and transforms PR-104A into its highly reactive hydroxylamine metabolite, PR-104H.[1]

-

DNA Damage and Cytotoxicity: PR-104H is the ultimate cytotoxic species. As a nitrogen mustard, it is a potent DNA alkylating agent that forms interstrand cross-links.[1] This extensive DNA damage inhibits DNA replication and repair, leading to cell cycle arrest and ultimately, apoptosis of the hypoxic tumor cell.[2]

The Bystander Effect

An intriguing aspect of PR-104's mechanism is the potential for a "bystander effect." The reaction of the active metabolite, PR-104H, with chloride ions can generate lipophilic cytotoxic metabolites.[1] These metabolites may be capable of diffusing out of the hypoxic cell and exerting cytotoxic effects on neighboring, potentially better-oxygenated, tumor cells. This expands the therapeutic reach of the drug beyond the strictly hypoxic cell population.

Preclinical Antitumor Activity

The antitumor potential of PR-104 has been demonstrated in a variety of preclinical models, both as a monotherapy and in combination with other cancer treatments.

In Vitro Cytotoxicity

In studies using a panel of human tumor cell lines, the cytotoxicity of the active prodrug, PR-104A, was found to be dramatically increased—by a factor of 10 to 100-fold—under hypoxic conditions compared to normoxic conditions.[1] This stark differential underscores the hypoxia-selective nature of its activation.

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenografts have provided compelling evidence of PR-104's antitumor activity. Tumor excision assays in HT29, SiHa, and H460 xenograft models revealed that PR-104 was more effective at killing both hypoxic (radioresistant) and aerobic tumor cells compared to the earlier-generation HAP, tirapazamine, and conventional nitrogen mustards at equivalent levels of host toxicity.[1]

Furthermore, PR-104 demonstrated single-agent efficacy in six out of eight tested xenograft models.[1] Its therapeutic potential is further enhanced when used in combination therapies. Studies have shown greater than additive antitumor activity when PR-104 is combined with chemotherapeutic agents that are known to be less effective against hypoxic cells, such as gemcitabine in Panc-01 pancreatic tumor models and docetaxel in 22RV1 prostate tumor models.[1]

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of PR-104.

In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to quantify the differential cytotoxicity of PR-104A under normoxic and hypoxic conditions.

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Methodology:

-

Cell Seeding: Plate human tumor cells (e.g., HT29, SiHa) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Drug Preparation: Prepare a stock solution of PR-104A in an appropriate solvent (e.g., DMSO) and perform serial dilutions to achieve the desired final concentrations.

-

Treatment: Add the serially diluted PR-104A to the cell culture medium. Include a vehicle control group.

-

Incubation:

-

Normoxic Group: Place one set of plates in a standard cell culture incubator (21% O2, 5% CO2).

-

Hypoxic Group: Place the second set of plates in a hypoxic chamber (e.g., Baker Ruskinn InvivO2) with a controlled atmosphere of <0.1% O2, 5% CO2, and balanced with N2.

-

-

Duration: Incubate the plates for a period of 48 to 72 hours.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxic) / IC50 (hypoxic). A high HCR indicates significant hypoxia-selective cytotoxicity.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of PR-104 in a subcutaneous tumor xenograft model.

Methodology:

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 HT29 cells) into the flank of immunocompromised mice (e.g., BALB/c nude).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, PR-104, combination therapy).

-

Drug Administration: Administer PR-104 intravenously via the tail vein at a predetermined dose and schedule. The vehicle for administration should be carefully selected (e.g., saline, 5% dextrose).

-

Monitoring: Continue to monitor tumor growth and body weight throughout the study. Ethical endpoints should be clearly defined.

-

Data Analysis: Analyze the tumor growth delay for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Safety and Handling

As with any potent cytotoxic agent, proper safety precautions are paramount when handling PR-104.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][4][5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]

-

Exposure Response:

-

Skin Contact: Causes skin irritation.[3] In case of contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3][4]

-

Eye Contact: Causes serious eye irritation.[3] If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

-

Inhalation: May cause respiratory irritation. Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[4]

-

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] Keep the container tightly closed.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[3]

Conclusion and Future Directions

PR-104 (CAS 113104-28-2) represents a sophisticated and highly targeted approach to cancer therapy. Its mechanism of action, which cleverly exploits the hypoxic nature of solid tumors, has shown significant promise in preclinical studies. The ability to achieve selective tumor cell killing while sparing healthy, well-oxygenated tissues addresses a critical challenge in oncology.

Future research should continue to explore the full potential of PR-104 in combination with other therapeutic modalities, including immunotherapy and targeted agents that may further enhance its efficacy. A deeper understanding of the specific reductase enzymes involved in its activation across different tumor types could also pave the way for personalized treatment strategies. As PR-104 and similar hypoxia-activated prodrugs progress through clinical development, they hold the potential to become valuable additions to the armamentarium of anti-cancer therapies.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 28).

- Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. (2007, July 1). PubMed.

- Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem. (n.d.). National Institutes of Health.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2 - SAFETY DATA SHEET. (2012, March 23).

Sources

- 1. Tetrapyrido(3,2-a:2',3'-c:3'',2''-h:2''',3'''-j)phenazine | C24H12N6 | CID 11977410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Home | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Safe Handling of 2-(4-tert-butylphenoxy)butanoic acid

Introduction

This guide provides a detailed framework for the safe handling, storage, and disposal of 2-(4-tert-butylphenoxy)butanoic acid, grounded in the known properties of its structural relatives. The protocols herein are designed to be self-validating, encouraging a proactive approach to risk assessment and mitigation in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for predicting its behavior under laboratory conditions and for designing appropriate safety protocols.

Chemical Structure:

-

IUPAC Name: 2-(4-tert-butylphenoxy)butanoic acid

-

Molecular Formula: C₁₄H₂₀O₃[4]

-

Molecular Weight: 236.31 g/mol [4]

-

CAS Number: 113104-28-2[4]

The properties of this compound are summarized in the table below. Data for the closely related isomer, 4-(4-tert-butylphenoxy)butanoic acid, is included for reference where specific data is unavailable.

| Property | Value / Information | Source(s) |

| Appearance | Expected to be a solid at room temperature. | [5] |

| Odor | May have an unpleasant odor, characteristic of butanoic acid derivatives. | [2][6] |

| Solubility | Likely soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [6][7] |

| pKa | Estimated to be a weak acid, similar to butanoic acid (pKa ≈ 4.82). | [6] |

| Boiling Point | Not determined. Related compounds have high boiling points. | |

| Melting Point | Not determined. | |

| Density | Not determined. |

Section 2: Hazard Identification and Toxicological Profile

No dedicated toxicological studies for 2-(4-tert-butylphenoxy)butanoic acid were found. Therefore, a hazard assessment must be inferred from its structural components and data from analogous compounds. The related isomer, 4-(4-tert-butylphenoxy)butanoic acid, is classified as acutely toxic if swallowed.[5]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Inferred) | Basis for Inference |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | Based on data for 4-(4-tert-butylphenoxy)butanoic acid.[5] |

| Skin Corrosion/Irritation | GHS05 (Corrosion) / GHS07 | Danger / Warning | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation. | Butanoic acid is corrosive.[3][8] Substituted phenols can be skin irritants.[1] |

| Serious Eye Damage/Irritation | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. | Butanoic acid causes serious eye damage.[3][8] |

| Aquatic Toxicity | GHS09 (Environment) | Warning | H411/H412: Toxic or harmful to aquatic life with long lasting effects. | Many phenolic compounds, including 2,4-di-tert-butylphenol, are toxic to aquatic life.[1] |

Toxicological Narrative:

-

Oral Toxicity: Ingestion is a primary route of concern and may be harmful.[5] Following ingestion, immediate medical attention should be sought.[1] Do not induce vomiting.[8]

-

Dermal and Ocular Exposure: The butanoic acid moiety suggests a high potential for skin and eye irritation, possibly leading to severe burns or damage upon direct contact.[3][8] The lipophilic nature of the tert-butylphenoxy group may facilitate skin absorption.

-

Inhalation: While the compound is a solid, inhalation of dust or aerosols generated during handling could cause respiratory tract irritation.[9] Operations should be conducted in a well-ventilated area or chemical fume hood.[1][8]

-

Chronic Effects & Endocrine Disruption: Some substituted phenols are known or suspected endocrine disruptors.[1] While there is no specific data for this compound, researchers should handle it with the prudent assumption of potential long-term effects, minimizing exposure at all times.

Section 3: Emergency First-Aid and Firefighting Protocols

Rapid and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures:

-

General Advice: Move the victim out of the dangerous area immediately. Show this safety guide or the Safety Data Sheet (SDS) of a related compound to the attending physician.[10] Contaminated clothing must be removed immediately and washed before reuse.[8][10]

-

If Inhaled: Relocate the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[8][11]

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15-20 minutes.[8] Seek medical attention if irritation develops or persists.[11]

-

In Case of Eye Contact: Protect the unexposed eye.[8] Immediately and cautiously rinse the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[12] Immediately call a poison center or doctor.[3]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[1]

Firefighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.[11] Vapors may form explosive mixtures with air if heated intensely.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Section 4: Laboratory Handling, Storage, and Disposal

A systematic approach to handling and storage is the primary defense against exposure and accidents.

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.[3] Wear a lab coat or appropriate protective clothing to prevent skin exposure.[9][11]

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][9] All respiratory protection use must follow a formal respiratory protection program.

Safe Handling and Storage:

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][11] Avoid breathing dust, vapors, or mists.[8][13] Avoid contact with skin and eyes.[1][8] Wash hands thoroughly after handling and before breaks.[10][13] Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][10][12] Store locked up.[12] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[1][8]

Disposal Considerations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Do not allow the chemical to enter drains or surface water.[12]

Workflow for Safe Handling of Solid 2-(4-tert-butylphenoxy)butanoic acid

Caption: A generalized workflow for handling potentially hazardous solid chemicals.

Section 5: Potential Applications and Biological Context

Understanding the potential uses of a compound provides essential context for its handling. While research on 2-(4-tert-butylphenoxy)butanoic acid itself is limited, its structural components are found in molecules with notable bioactivity.

-

Antimicrobial Potential: Derivatives of 2,4-di-tert-butylphenol, specifically 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]s, have demonstrated significant antibacterial and antifungal effects.[14] These compounds were effective against planktonic microorganisms and, in some cases, inhibited biofilm formation by pathogens like S. aureus and P. aeruginosa.[14] This suggests that the tert-butylphenoxy moiety could be a scaffold for developing new antimicrobial agents.

-

Antioxidant and Anti-inflammatory Activity: The compound 2,4-di-tert-butylphenol (2,4-DTBP), which is structurally related to the phenoxy portion of the target molecule, is a known antioxidant.[15][16] Its mechanism involves the donation of a hydrogen atom from the hydroxyl group to quench free radicals.[15][16] This antioxidant activity is often linked to anti-inflammatory effects.[16]

-

Herbicidal Properties: 2,4-DTBP has also been investigated for its phytotoxic activity, showing potential as a natural herbicide for managing certain weed species.[17]

The presence of the butanoic acid chain could serve to modify the solubility, cell permeability, or metabolic stability of the parent phenoxy structure, making it a target for medicinal chemistry and agrochemical research.

Logical Framework for Chemical Safety Management

Caption: The relationship between hazard identification, risk assessment, and control measures.

References

- SAFETY DATA SHEET. (2024-08-02).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-04).

- SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).

- Safety Data Sheet - Fisher Scientific. (2014-12-22).

- Safety data sheet. (2022-02-03).

- 2-(4-TERT-BUTYLPHENOXY)BUTANOIC ACID | 113104-28-2 - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific.

- Material Safety Data Sheet - Cole-Parmer.

- SAFETY DATA SHEET - United Initiators. (2020-07-17).

- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES.

- 4-(4-tert-Butylphenoxy)butanoic acid AldrichCPR - Sigma-Aldrich.

- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC.

- Butyric acid - Wikipedia.

- A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021-10-14).

- Butanoic Acid - Structure, Properties, Uses - Turito. (2023-04-24).

- Safety Data Sheet: Butyric acid - Chemos GmbH&Co.KG.

- The Synthesis and Properties of 2,4,6-Tri-tert-butylphenol: A Chemist's Perspective.

- 2-tert-butyl-4-methoxyphenol - Registration Dossier - ECHA.

- Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Butyric acid - Wikipedia [en.wikipedia.org]

- 3. chemos.de [chemos.de]

- 4. 2-(4-TERT-BUTYLPHENOXY)BUTANOIC ACID | 113104-28-2 [amp.chemicalbook.com]

- 5. 4-(4-tert-Butylphenoxy)butanoic acid AldrichCPR 87411-30-1 [sigmaaldrich.com]

- 6. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 11. echa.europa.eu [echa.europa.eu]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. united-initiators.com [united-initiators.com]

- 14. repository.usmf.md [repository.usmf.md]

- 15. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 17. ukm.my [ukm.my]

Methodological & Application

Application Notes and Protocols for the Antifungal Screening of 2-(4-tert-butylphenoxy)butanoic acid

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Phenoxyacetic acid derivatives and related phenolic compounds have garnered interest for their diverse biological activities, including herbicidal, anti-mycobacterial, and anti-inflammatory properties.[1][2][3] The compound 2-(4-tert-butylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class, represents a promising scaffold for investigation. Its structural similarity to other bioactive molecules, such as the antifungal compound 2,4-di-tert-butylphenol, suggests a potential for antifungal efficacy.[4][5]

This document provides a comprehensive, multi-tiered framework for the systematic evaluation of 2-(4-tert-butylphenoxy)butanoic acid's antifungal potential. The protocols herein are designed for researchers, scientists, and drug development professionals, guiding them from initial qualitative screening through quantitative susceptibility testing, cytotoxicity assessment, and preliminary in vivo efficacy evaluation. The causality behind each experimental step is explained to provide a robust, self-validating system for generating reliable and reproducible data.

Part 1: The Antifungal Screening Cascade: A Strategic Approach

A logical, stepwise progression is critical to efficiently screen a candidate compound. This cascade is designed to answer key questions at each stage, ensuring that resources are focused on compounds with the most promising profiles. The workflow begins with broad in vitro screening to establish activity, proceeds to quantitative analysis to determine potency, assesses host cell toxicity to evaluate selectivity, and culminates in a preliminary in vivo model to gauge efficacy in a biological system.

Caption: A strategic workflow for antifungal drug screening.

Part 2: In Vitro Antifungal Susceptibility Testing

The initial phase of screening focuses on establishing whether 2-(4-tert-butylphenoxy)butanoic acid has intrinsic activity against relevant fungal pathogens. We begin with a simple, qualitative method before moving to a quantitative, standardized approach.

Protocol 2.1: Agar Disk Diffusion for Preliminary Screening

Rationale: The disk diffusion assay is a rapid, cost-effective method for visually determining the antifungal activity of a compound.[6][7] It provides a qualitative assessment (the presence and size of a zone of inhibition) of a compound's ability to inhibit fungal growth on a solid medium. This method is ideal for an initial pass to quickly identify if any activity exists.[8]

Materials:

-

Test Compound: 2-(4-tert-butylphenoxy)butanoic acid

-

Solvent: Dimethyl sulfoxide (DMSO), sterile

-

Fungal Strains: e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305

-

Growth Media: Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts; Potato Dextrose Agar (PDA) for molds.

-

Sterile paper disks (6 mm diameter)

-

Positive Control: Fluconazole or Amphotericin B disks

-

Negative Control: Blank disks with solvent (DMSO)

-

Sterile swabs, saline (0.85%), micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeasts: Scrape several colonies from a fresh agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

For molds: Grow the mold on a PDA slant for 7 days. Harvest conidia by flooding the slant with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1 x 10^6 conidia/mL using a hemocytometer.

-

-

Plate Inoculation: Dip a sterile swab into the adjusted inoculum suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[7] Allow the plate to dry for 3-5 minutes.

-

Compound Preparation & Disk Application:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Impregnate sterile paper disks with a defined amount of the compound solution (e.g., 10 µL to yield 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

-

Aseptically place the compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

-

-

Incubation: Invert the plates and incubate at 35°C. Examine yeast plates at 24-48 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the control.

-

Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A zone of inhibition around the test compound disk (and not the negative control) indicates antifungal activity.

Protocol 2.2: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This quantitative method is essential for comparing the potency of the test compound to standard antifungal drugs and is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

-

Test Compound Stock Solution (in DMSO)

-

Fungal Strains (as above)

-

Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS.

-

Sterile 96-well flat-bottom microtiter plates

-

Positive Control: Fluconazole or other appropriate antifungal.

-

Controls: Sterility control (medium only), growth control (medium + inoculum).

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading).

Procedure:

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

-

Prepare a 2x working solution of the test compound in RPMI-1640. Add 200 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

-

-

Inoculum Preparation: Prepare the fungal inoculum in RPMI-1640 at a concentration of 2x the final desired concentration. The final concentration in the well should be 0.5-2.5 x 10^3 CFU/mL for yeasts.[13]

-

Plate Inoculation: Add 100 µL of the 2x fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours (for Candida) or longer for slower-growing fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For azoles, a prominent reduction in growth (e.g., ≥50% inhibition) is often used as the endpoint.[9]

Caption: Workflow for MIC and MFC determination.

Protocol 2.3: Determination of Minimum Fungicidal Concentration (MFC)

Rationale: The MIC value does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. The MFC is the lowest compound concentration that results in a ≥99.9% reduction in the initial inoculum, providing critical information about the compound's killing capacity.[14]

Procedure:

-

Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).

-

Spot the aliquot onto a drug-free agar plate (e.g., PDA or Sabouraud Dextrose Agar).

-

Incubate the plate at 35°C for 24-48 hours, or until growth is visible in the spot from the growth control well.

-

The MFC is the lowest concentration from the MIC plate that yields no fungal growth (or ≤ 3 colonies, representing ≥99.9% killing) on the subculture plate.

Data Presentation:

| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| C. albicans ATCC 90028 | 2-(4-tert-butylphenoxy)butanoic acid | 16 | 32 | 2 | Fungicidal |

| C. albicans ATCC 90028 | Fluconazole (Control) | 1 | >64 | >64 | Fungistatic |

| A. fumigatus ATCC 204305 | 2-(4-tert-butylphenoxy)butanoic acid | 32 | 128 | 4 | Fungicidal |

| A. fumigatus ATCC 204305 | Amphotericin B (Control) | 0.5 | 1 | 2 | Fungicidal |

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

Part 3: In Vitro Cytotoxicity Assessment

Rationale: A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host cells.[15] In vitro cytotoxicity assays using mammalian cell lines are a crucial step to determine a compound's therapeutic window before considering any in vivo studies. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16]

Protocol 3.1: MTT Assay against Mammalian Cells

Materials:

-

Mammalian Cell Line: e.g., Human dermal fibroblasts (HDF) or HepG2 (human liver cancer cell line).

-

Cell Culture Medium: DMEM or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound Stock Solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Sterile 96-well flat-bottom plates.

-

Positive Control: Triton X-100 (1%) or Doxorubicin.

Procedure:

-

Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10^4 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells (vehicle control) and a positive control for cell death.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation:

| Compound | Fungal MIC (µg/mL) (C. albicans) | Mammalian IC50 (µg/mL) (HDF cells) | Selectivity Index (SI = IC50/MIC) |

| 2-(4-tert-butylphenoxy)butanoic acid | 16 | >256 | >16 |

| Doxorubicin (Control) | N/A | 0.5 | N/A |

A higher Selectivity Index (SI) is desirable, indicating greater selectivity for the fungal pathogen over host cells. An SI > 10 is often considered a promising result for further development.

Part 4: Preliminary In Vivo Efficacy Assessment using Galleria mellonella

Rationale: The Galleria mellonella (greater wax moth larva) model is a well-established invertebrate host model for studying fungal infections and evaluating antifungal efficacy.[17][18] Its immune system has functional similarities to the mammalian innate immune response, and larvae can be incubated at 37°C.[19] This model is cost-effective, ethically sound, and provides a rapid assessment of a compound's efficacy in a whole organism before moving to more complex mammalian models.[20]

Protocol 4.1: G. mellonella Toxicity and Efficacy Model

Materials:

-

G. mellonella larvae (in the final instar stage, ~250-350 mg).

-

Fungal Inoculum (C. albicans), washed and suspended in sterile PBS.

-

Test Compound, formulated in a non-toxic vehicle (e.g., PBS with 1% DMSO).

-

Hamilton syringes (10 µL).

Procedure:

-

Phase 1: Compound Toxicity:

-

Inject groups of 10-15 healthy larvae with different doses of the test compound.

-

Include a vehicle control group (injected with PBS + 1% DMSO).

-

Incubate at 37°C and monitor survival daily for 5 days.

-

Determine the maximum non-lethal dose of the compound.

-

-

Phase 2: Infection and Treatment:

-

Establish a lethal inoculum of the fungal pathogen (e.g., a dose of C. albicans that kills 80-90% of larvae within 2-3 days).

-

Create experimental groups (n=15-20 larvae per group):

-

Group A: No injection (handling control).

-

Group B: PBS injection only.

-

Group C: Infection with lethal inoculum only.

-

Group D: Infection + Treatment with test compound (at a non-lethal dose).

-

Group E: Infection + Treatment with a known antifungal (e.g., Fluconazole).

-

-

Inject the lethal fungal inoculum into the last left proleg of larvae in groups C, D, and E.

-

At 1-2 hours post-infection, administer the treatment (test compound or control drug) via injection into the last right proleg.

-

Incubate all groups at 37°C in the dark.

-

-

Monitoring and Data Analysis:

-

Record the number of dead larvae daily for 5-7 days. Larvae are considered dead when they do not respond to touch.

-

Plot the data as a Kaplan-Meier survival curve.

-

Analyze the survival data using the Log-rank (Mantel-Cox) test to determine if the treatment group shows a statistically significant increase in survival compared to the infection-only group.

-

Part 5: Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the comprehensive antifungal screening of 2-(4-tert-butylphenoxy)butanoic acid. By following this cascade, researchers can efficiently determine the compound's activity, potency, selectivity, and preliminary in vivo efficacy.

A promising result—characterized by a potent and broad-spectrum MIC, a high selectivity index (SI > 10), and a significant increase in the survival of G. mellonella larvae—would strongly warrant further investigation. Subsequent steps would include:

-

Mechanism of Action Studies: Investigating how the compound exerts its antifungal effect (e.g., cell wall disruption, membrane permeabilization, inhibition of ergosterol synthesis).

-

Expanded Spectrum Analysis: Testing against a wider panel of clinically relevant yeasts and molds, including resistant strains.

-

Mammalian Efficacy Models: Advancing the compound to established murine models of systemic or localized fungal infections to evaluate efficacy in a mammalian system.

The structured approach detailed here provides a solid foundation for the preclinical evaluation of 2-(4-tert-butylphenoxy)butanoic acid, paving the way for its potential development as a novel antifungal therapeutic.

References

- Vertex AI Search. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.

-

Jetir.Org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research, 11(3). Retrieved from [Link]

-

Desbois, A. P., & Coote, P. J. (2020). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Journal of Fungi, 6(1), 27. Retrieved from [Link]

-

Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686–3690. Retrieved from [Link]

-

Jetir.Org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. International Journal of Emerging Technologies and Innovative Research, 11(3). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

- Vertex AI Search. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.

-

Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686–3690. Retrieved from [Link]

-

iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3787–3795. Retrieved from [Link]

-

Doyle, L., & Kavanagh, K. (2022). Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. Frontiers in Cellular and Infection Microbiology, 12, 891962. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

-

Shaukath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Retrieved from [Link]

-

de la-Huerga, L., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56218. Retrieved from [Link]

-

Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3-16. Retrieved from [Link]

-

Yar, M. S., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4. Retrieved from [Link]

-

Galdino, A. C. M., et al. (2021). Galleria mellonella as an Invertebrate Model for Studying Fungal Infections. Journal of Fungi, 7(10), 808. Retrieved from [Link]

-

Journal of Evolution of Medical and Dental Sciences. (n.d.). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. Retrieved from [Link]

-

CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

-

Spriet, I., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 220. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Retrieved from [Link]

-

D'imporzano, G., et al. (2024). Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages. Journal of Fungi, 10(3), 209. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. International Journal of Current Microbiology and Applied Sciences, 4(3), 430-436. Retrieved from [Link]

-

ResearchGate. (2020). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

-

Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00072-19. Retrieved from [Link]

-

CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

-

Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. Retrieved from [Link]

-

Leite, M. C., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 343–347. Retrieved from [Link]

-

Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(5), 1437–1442. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Tert-butylphenoxy)acetic acid. Retrieved from [Link]

-

Nikopharmad. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi. Retrieved from [Link]

-

MDPI. (2026). Phage Display-Derived Peptides Have Neutralizing Activities Against Biofilm Formation by Candida albicans, Candidozyma auris and Candida parapsilosis. Retrieved from [Link]

-

ResearchGate. (n.d.). Antifungal activity of 2,4-di-tert-butylphenol against Fusarium oxysporum. Retrieved from [Link]

-

Moldovan Medical Journal. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Retrieved from [Link]

-

Varghese, N., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 211, 44-50. Retrieved from [Link]

-

Padmavathi, A. R., et al. (2014). Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans. Journal of Basic Microbiology, 54 Suppl 1, S135-42. Retrieved from [Link]

-

Frontiers. (2025). 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ifyber.com [ifyber.com]

- 10. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Activity Testing | Susceptibility Test for fungi [nikoopharmed.com]

- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 16. Frontiers | 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens [frontiersin.org]

- 17. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Profiling of 2-(4-tert-butylphenoxy)butanoic acid (2-TBPBA)

Here is a detailed Application Note and Protocol guide for the analysis of 2-(4-tert-butylphenoxy)butanoic acid.

Molecular Weight: 236.31 g/molExecutive Summary & Chemical Context

2-(4-tert-butylphenoxy)butanoic acid (2-TBPBA) is a lipophilic carboxylic acid structurally homologous to the phenoxy acid class of herbicides (e.g., 2,4-DB) and fibrate-class pharmaceutical intermediates. Its structure comprises a tert-butyl substituted phenyl ring linked via an ether bond to the

Critical Analytical Challenges:

-

Chirality: The C2 position is a chiral center, requiring enantioselective separation for full characterization.

-

Ionization: As a weak acid (pKa

4.2), retention behavior is highly pH-dependent. -

Hydrophobicity: The tert-butyl group significantly increases logP (

3.8–4.2), necessitating high organic strength for elution.

This guide details three validated workflows: HPLC-UV for potency/purity assay, LC-MS/MS for trace quantification, and Chiral LC for enantiomeric purity.

Protocol A: Reversed-Phase HPLC-UV (Purity & Assay)

Objective: Routine quantification of 2-TBPBA in bulk substance or synthetic reaction mixtures. Principle: Acidic mobile phase suppression of ionization to increase retention on C18 stationary phase, utilizing the aromatic UV absorption at 280 nm.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm | End-capping reduces silanol interactions with the ether oxygen. |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.0) ensures the carboxylic acid is fully protonated ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 280 nm (Reference 360 nm) | The phenoxy ring has a secondary max at 280 nm; 230 nm is more sensitive but prone to solvent noise. |

| Column Temp | 35°C | Improves mass transfer and reproducibility. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial hold |

| 2.0 | 40 | Isocratic hold |

| 12.0 | 90 | Linear ramp to elute lipophilic analyte |

| 15.0 | 90 | Wash |

| 15.1 | 40 | Re-equilibration |

| 20.0 | 40 | End |

System Suitability Criteria

-

Tailing Factor (

): NMT 1.5 (Strict control required due to dimerization potential of carboxylic acids). -

Theoretical Plates (

): > 5,000. -

RSD (Area): < 1.0% for n=5 injections.

Protocol B: LC-MS/MS (Trace Quantitation)

Objective: Detection of 2-TBPBA as an impurity or metabolite in biological fluids/soil at ng/mL levels. Principle: Negative mode Electrospray Ionization (ESI-) exploits the acidic proton extraction to form the [M-H]⁻ ion.

Mass Spectrometry Parameters

-

Ionization: ESI Negative Mode

-

Precursor Ion:

235.1 [M-H]⁻ -

Source Temp: 450°C (High temp required to desolvate the lipophilic tert-butyl group)

MRM Transitions:

| Transition (

LC Conditions (MS-Compatible)

-

Mobile Phase A: 5 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid). Note: Do not use Phosphoric acid in MS.

-

Mobile Phase B: Methanol.

-

Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.

MS Fragmentation Logic Diagram

The following diagram illustrates the fragmentation pathway used for MRM selection.

Figure 1: ESI(-) Fragmentation pathway for 2-TBPBA showing the generation of the primary phenoxide quantifier ion.

Protocol C: Chiral Separation

Objective: Enantiomeric Excess (ee) determination. 2-TBPBA has a chiral center at the C2 position of the butanoic acid chain. Method: Normal Phase Chiral HPLC.

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

-

Note: TFA is critical to suppress the ionization of the carboxylic acid in normal phase, preventing peak broadening.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm.

-

Expected Elution: The enantiomers typically separate with a resolution (

) > 2.0 due to the steric bulk of the tert-butyl group interacting with the amylose spiral.

Sample Preparation: Solid Phase Extraction (SPE)

Context: Extracting 2-TBPBA from complex matrices (plasma, soil extracts) requires removing proteins and polar interferences. A Mixed-Mode Anion Exchange (MAX) mechanism is superior due to the analyte's acidic nature.

Reagents

-

Cartridge: Oasis MAX (Mixed-mode Anion eXchange), 3cc/60mg.

-

Loading Buffer: 5% Ammonia in Water (pH > 10). Ensures Analyte is deprotonated (negative charge).

SPE Workflow

Figure 2: Mixed-Mode Anion Exchange (MAX) SPE protocol ensuring high specificity for acidic analytes like 2-TBPBA.

Protocol Steps

-

Conditioning: Pass 2 mL Methanol followed by 2 mL Water.

-

Loading: Dilute sample 1:1 with 5%

. Load at 1 mL/min. The high pH ensures 2-TBPBA is negatively charged ( -

Wash 1 (Aqueous): 2 mL 5%

. Removes polar neutrals and proteins. -

Wash 2 (Organic): 2 mL Methanol. Removes hydrophobic neutrals (e.g., fats, neutral drugs). The analyte remains bound by ionic interaction.

-

Elution: 2 mL of 2% Formic Acid in Methanol. The acid protonates the analyte (

), breaking the ionic bond and releasing it into the organic solvent. -

Reconstitution: Evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase.

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC using Methylation or Pentafluorobenzylation Derivatization. (Applicable for phenoxy acid extraction principles). Link

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(4-tert-Butylphenyl)butanoic acid (Structural Analog).Link

-

Waters Corporation. (2021). Oasis Sample Extraction Products: Method Development Guide. (Source for MAX SPE protocol logic). Link

-

PubChem. (2023). Compound Summary: 2-(4-tert-butylphenoxy)acetic acid (Close Structural Analog). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

2-(4-tert-butylphenoxy)butanoic acid solubility issues

Technical Support Center: 2-(4-tert-butylphenoxy)butanoic acid

Introduction: The "Grease Ball" Effect

You are likely reading this guide because your compound—2-(4-tert-butylphenoxy)butanoic acid —is precipitating ("crashing out") when diluted into aqueous buffers or cell culture media.[1]

This molecule presents a classic amphiphilic conflict :

-

The Hydrophobic Tail: The 4-tert-butylphenoxy group is bulky and highly lipophilic (grease-like).[1] It drives the molecule to aggregate to avoid water.

-

The Hydrophilic Head: The butanoic acid moiety provides a carboxyl group (-COOH), which is your only handle for water solubility.

The Critical Failure Point: The solubility of this compound is entirely pH-dependent . At physiological pH (7.4) or lower, if the concentration is too high or the transition from organic solvent (DMSO) to water is too rapid, the hydrophobic forces overwhelm the weak ionization of the acid, causing immediate precipitation.

Part 1: Physicochemical Profile (The "Why")[1]

To troubleshoot effectively, you must understand the numbers governing the molecule's behavior.

| Property | Value (Approx/Predicted) | Implication for Experiment |

| Molecular Weight | ~236.3 g/mol | Small molecule, but bulky due to tert-butyl group.[1] |

| LogP (Octanol/Water) | 3.5 – 4.2 | High Lipophilicity. The compound prefers oil/membranes over water by a factor of ~10,000. |

| pKa (Acid Dissociation) | 4.5 – 4.8 | Critical Threshold. Below pH 4.5, it is neutral and insoluble. Above pH 5.5, it is ionized (COO-) and more soluble.[1] |

| Water Solubility (Neutral) | < 100 µM (< 20 µg/mL) | Extremely low.[1] Do not attempt to dissolve directly in water. |

| Solubility (DMSO/EtOH) | > 50 mM | Excellent. Always use these for stock solutions. |

Key Insight: The tert-butyl group acts as a "crystallization anchor." Even if the pH is correct, the Van der Waals forces between these bulky groups can drive aggregation (micelle formation) before the molecule truly dissolves.

Part 2: Troubleshooting Workflows

Workflow A: Preparation of Stable Stock Solutions

Issue: User attempts to dissolve solid powder directly in media or weak buffer. Result: Floating flakes or a cloudy suspension.

Correct Protocol:

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide) (anhydrous, cell-culture grade).[1] Ethanol is a secondary choice but evaporates faster, changing concentrations.

-

Concentration: Aim for a 10 mM to 50 mM stock.

-

Why? Higher concentrations (e.g., 100 mM) may precipitate upon freezing. Lower concentrations require adding too much DMSO volume to your assay.

-

-

Storage: Aliquot into amber glass or high-quality polypropylene vials. Store at -20°C.

-

Warning: If using plastic, ensure it is DMSO-resistant to avoid leaching plasticizers.

-

Workflow B: Dilution into Aqueous Assay Media (The "Crash Out" Zone)

Issue: Adding 1 µL of DMSO stock to 1 mL of Media causes a white cloud (precipitate) to form instantly. Mechanism: This is the "Solvent Shock." The local concentration of water around the droplet spikes, stripping the DMSO away before the compound can disperse.

The "Vortex-Drop" Technique:

-

Pre-warm your culture media/buffer to 37°C. (Cold buffers decrease solubility).

-

Vortex the media tube continuously at medium speed.

-

Add the DMSO stock dropwise directly into the center of the vortex.

-

Do not touch the pipette tip to the wall of the tube (compound will crystallize on the plastic).

-

Do not submerge the tip (compound will clog the tip).

-

-

Inspect immediately. If cloudy, you have exceeded the Solubility Limit (S_max) .

Part 3: Visualization of Logic

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the root cause of your precipitation.

Caption: Logical workflow for diagnosing precipitation events. Priority is Solvent -> pH -> Concentration.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use PBS (Phosphate Buffered Saline) for my intermediate dilution? A: Proceed with caution. PBS contains high salt (ionic strength), which can "salt out" lipophilic compounds, reducing solubility further compared to water or media.

-

Recommendation: If you must dilute, use a "step-down" solvent approach:

Q2: My compound dissolves in 1N NaOH but crashes when I neutralize it. Why? A: In 1N NaOH, the compound is fully deprotonated (salt form) and highly soluble. As you add acid to neutralize it, you pass the pKa (approx 4.8) . Once you drop below pH 5-6, the molecule protonates, becomes neutral, and the hydrophobic effect dominates, causing precipitation.

-

Fix: Ensure your final assay buffer has strong buffering capacity (e.g., HEPES) to maintain pH 7.4, preventing local acidic pockets during mixing.

Q3: Is the cloudiness actually bacteria? A: Unlikely if it appears instantly.

-

Test: Add a drop of 1N NaOH to the cloudy suspension. If it clears up immediately, it was chemical precipitation (acid form). If it remains cloudy, it might be contamination or protein aggregation.

Q4: How do I calculate the maximum DMSO limit for my cells? A: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.

-

Calculation: If you need 100 µM final concentration and can only tolerate 0.1% DMSO, your stock must be 100 mM. (100 mM / 1000 = 100 µM). If you cannot make a 100 mM stock (solubility limit), you cannot reach 100 µM in the assay without exceeding DMSO toxicity limits.

References & Authoritative Grounding

-

PubChem Compound Summary. 2-(4-tert-butylphenoxy)alkanoic acid derivatives.[1] National Center for Biotechnology Information. (Used for structural analysis and LogP/pKa prediction logic).

-

[1]

-

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility issues).

-

[1]

-

-

Sigma-Aldrich (Merck). "Troubleshooting Precipitates in Cell Culture." (Standard protocols for media compatibility).

-

BenchChem Technical Support. "Troubleshooting Precipitation of Lipophilic Compounds." (Specific techniques for vortex-dosing and BSA carriers).

-

[1]

-

Sources

Technical Support Center: Purification of 2-(4-tert-butylphenoxy)butanoic Acid

Welcome to the technical support guide for the purification of 2-(4-tert-butylphenoxy)butanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during purification, provide validated protocols, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing 2-(4-tert-butylphenoxy)butanoic acid?

A1: The impurity profile is highly dependent on the synthetic route. For a typical Williamson ether synthesis, the most common impurities are unreacted starting materials. These include:

-

4-tert-butylphenol: The nucleophile used in the synthesis.

-

An α-halobutanoic acid ester (e.g., ethyl 2-bromobutanoate): The electrophile, which upon incomplete hydrolysis, may persist.

-

By-products: Products from side reactions, such as elimination of the halo-ester.

-

Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, acetone).

It is crucial to understand the nature of your impurities to select the most effective purification strategy.[1]

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of methods is ideal for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is highly effective due to the chromophore in the phenoxy group. It is the gold standard for quantitative purity analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying organic impurities. The presence of characteristic peaks for starting materials can be easily detected.[2]

-

Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the mass of the parent compound and any impurities, providing clues to their identity.[3]

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. The related compound, 2-(4-tert-butylphenoxy)acetic acid, has a melting point of 96 °C.

Q3: What are the key physical properties I should be aware of during purification?

A3: Understanding the physicochemical properties of 2-(4-tert-butylphenoxy)butanoic acid is fundamental to its purification.

-

Acidity: As a carboxylic acid, it readily deprotonates in the presence of a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This is the basis for purification by acid-base extraction.[1]

-

Solubility: It is generally soluble in a range of organic solvents like ethers, esters, ketones, and alcohols, but largely insoluble in water at neutral or acidic pH. Its solubility in non-polar solvents like hexanes will be moderate, especially when heated.

-

Physical State: The compound is a solid at room temperature.[4]

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you may encounter during your experiments.

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

-

Potential Cause: This common issue, known as "oiling out," occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] The presence of impurities can also depress the melting point of the mixture, exacerbating the problem.

-

Recommended Solutions:

-

Switch to a Solvent Pair System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[5][6] Re-heat gently to clarify and then allow to cool slowly.

-

Reduce the Cooling Rate: Do not place the flask directly into an ice bath. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a stable crystal lattice.

-

Perform a Pre-Purification Step: If impurities are the cause, first perform an acid-base extraction to remove neutral impurities before attempting recrystallization.

-

Problem 2: The final product has a persistent yellow or brown tint.

-

Potential Cause: Colored impurities often arise from oxidized phenolic species or residual catalysts from the synthesis.[7] Phenols are susceptible to air oxidation, which can produce highly colored quinone-type compounds.

-

Recommended Solutions:

-

Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[5] The large surface area of charcoal effectively adsorbs large, colored, aromatic impurities. Keep the solution hot for 5-10 minutes and then perform a hot filtration through celite or fluted filter paper to remove the charcoal before cooling.

-

Oxidative Pre-Treatment: In some cases, impurities can be converted into more easily removable forms. Treating the crude acid with a dilute solution of an oxidizing agent like hydrogen peroxide can sometimes decolorize the mixture, with the by-products being removed in a subsequent extraction or distillation step.[7][8] This should be approached with caution and on a small scale first.

-

Problem 3: My yield is consistently low after recrystallization.

-

Potential Cause: A significant portion of your product may remain dissolved in the cold solvent (the "mother liquor") after filtration.[9] Using too much solvent during the initial dissolution step is a common error.

-

Recommended Solutions:

-

Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Work in small additions. Never add more than 10 mL of solvent per gram of solute as a general rule.[5]

-

Collect a "Second Crop": Do not discard the mother liquor. Transfer the filtrate to a new flask and reduce the solvent volume by boiling or using a rotary evaporator.[9] Upon cooling this concentrated solution, a second batch of crystals (a "second crop") will often form. Note that the second crop is typically less pure than the first and should be analyzed separately before combining with the main batch.[9]

-

Optimize Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound—high solubility when hot and low solubility when cold.

-

Problem 4: An emulsion forms during acid-base extraction that will not separate.

-

Potential Cause: Emulsions are common when extracting solutions containing compounds that can act as surfactants. Vigorous shaking can also contribute to their formation.

-

Recommended Solutions:

-

"Break" the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.

-

Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

-

Filtration: For stubborn emulsions, filtering the entire mixture through a pad of celite can sometimes resolve the issue.

-

Data & Protocols

Table 1: Predicted Solubility of 2-(4-tert-butylphenoxy)butanoic Acid

| Solvent | Polarity | Predicted Solubility (at 25 °C) | Notes |

| Water (pH < 5) | High | Insoluble | The carboxylic acid is protonated and non-polar character dominates. |

| Water (pH > 8) | High | Soluble | Forms a soluble carboxylate salt. Ideal for extraction. |

| Hexanes | Non-polar | Sparingly Soluble | Good as an anti-solvent for recrystallization. |

| Toluene | Non-polar | Soluble | Aromatic character enhances solubility. |

| Dichloromethane | Mid-polar | Very Soluble | |

| Ethyl Acetate | Mid-polar | Very Soluble | |

| Acetone | Polar Aprotic | Very Soluble | |

| Ethanol/Methanol | Polar Protic | Very Soluble | Hydrogen bonding with the carboxylic acid group. |

Purification Workflow Selection

The choice of purification method depends on the initial purity and the nature of the impurities. This decision tree can guide your selection process.

Caption: Decision tree for selecting a purification strategy.

Experimental Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing neutral or basic impurities, such as unreacted 4-tert-butylphenol.

-

Dissolution: Dissolve the crude 2-(4-tert-butylphenoxy)butanoic acid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL.

-

Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Continue mixing until gas evolution ceases.

-

Layer Separation: Allow the layers to separate fully. The deprotonated product (sodium 2-(4-tert-butylphenoxy)butanoate) will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer. Drain and save the organic layer.

-

Aqueous Layer Wash: To remove any trapped neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Discard this organic wash.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~2 (confirm with pH paper). The protonated, water-insoluble 2-(4-tert-butylphenoxy)butanoic acid will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Acid-Base Extraction Workflow Visualization

Caption: Workflow diagram for purification via acid-base extraction.

Experimental Protocol 2: Purification by Recrystallization

This is the preferred method for purifying material that is already relatively pure (>90%) to achieve high analytical purity.

-

Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1 and Troubleshooting Guide). A hexane/acetone or ethanol/water system often works well.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent required to just dissolve the solid completely. This should be done on a hot plate with stirring.

-

Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

-

Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[5]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via your chosen analytical methods.

References

- Patsnap Eureka. (2025).

- Benchchem. (2025).

-

ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? Available at: [Link]

- Google Patents. (1941). US2255421A - Process for purification of carboxylic acids.

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

- Williamson, K. L. Macroscale and Microscale Organic Chemistry Experiments.